molecular formula C8H9NO3 B1240236 N-(2,5-Dihydroxyphenyl)acetamide CAS No. 93525-28-1

N-(2,5-Dihydroxyphenyl)acetamide

Cat. No. B1240236
CAS RN: 93525-28-1
M. Wt: 167.16 g/mol
InChI Key: IKDULNHJECGNTK-UHFFFAOYSA-N
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Description

N-(2,5-Dihydroxyphenyl)acetamide (NDPA) is a compound that is derived from the conversion of phenylalanine, an essential amino acid, into N-(2,5-dihydroxyphenyl)acetamide. It is a compound that has been used in many scientific research applications due to its unique properties and ability to interact with various biological systems.

Scientific Research Applications

Natural Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a close derivative of N-(2,5-Dihydroxyphenyl)acetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. It is specifically synthesized through the chemoselective monoacetylation of 2-aminophenol. This synthesis is an important step in creating effective treatments for malaria (Magadum & Yadav, 2018).

Traditional Chinese Medicine Applications

N-Acetyldopamine (NADA) derivatives, related to N-(2,5-Dihydroxyphenyl)acetamide, have been isolated from traditional Chinese medicine sources, such as Periostracum Cicadae. These derivatives are used in traditional Chinese medicine for treating sore throats, hoarseness, itching, and spasms (Yang et al., 2015).

Anti-Arthritic and Anti-Inflammatory Properties

N-(2-Hydroxy phenyl) acetamide, another similar compound, has been studied for its anti-arthritic and anti-inflammatory properties. In research involving adjuvant-induced arthritic rats, it was found to have a significant effect in reducing pro-inflammatory cytokines and oxidative stress markers, suggesting potential for treating arthritis (Jawed et al., 2010).

Green Synthesis in Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide, related to N-(2,5-Dihydroxyphenyl)acetamide, is an important intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process for its synthesis offers a more environmentally friendly approach to dye production (Qun-feng, 2008).

Antimicrobial and Hemolytic Activity

Derivatives of N-(2,5-Dihydroxyphenyl)acetamide have been synthesized and evaluated for antimicrobial and hemolytic activities. This research is significant in the development of new pharmacological agents with potential antimicrobial applications (Gul et al., 2017).

Silylation and Structural Analysis

Studies on the silylation of N-(2-hydroxyphenyl)acetamide, a similar compound, have been conducted to understand its structural and property transformations. This research is important for chemical synthesis and materials science (Nikonov et al., 2016).

properties

IUPAC Name

N-(2,5-dihydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)9-7-4-6(11)2-3-8(7)12/h2-4,11-12H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDULNHJECGNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918354
Record name N-(2,5-Dihydroxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-Dihydroxyphenyl)acetamide

CAS RN

93525-28-1
Record name 2-Acetamido-4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093525281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,5-Dihydroxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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